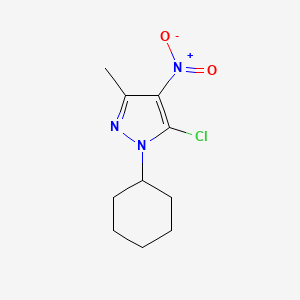
5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1h-pyrazole
Übersicht
Beschreibung
5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole is an organic compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom, a cyclohexyl group, a methyl group, and a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
It is known to induce abscission selectively in mature citrus fruit when applied to the canopy .
Mode of Action
The exact mode of action of 5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1h-pyrazole remains unknown . It is suggested that it induces oxidative stress in the abscission zone (AZ) of citrus fruit .
Biochemical Pathways
The compound seems to affect the oxidative metabolism in the abscission zone of citrus fruit . It influences the activity of several enzymes, including superoxide dismutase (SOD), ascorbate peroxidase (APOD), glutathione reductase (GR), peroxidase (POD), and lipoxygenase (LOX) . These enzymes play crucial roles in various biochemical pathways, including those involved in oxidative stress response and lipid peroxidation .
Result of Action
The application of this compound results in the selective abscission of mature citrus fruit . It induces oxidative stress in the abscission zone of the fruit, affecting the activity of several enzymes and potentially leading to changes in the fruit’s biochemical pathways .
Action Environment
The compound induces abscission selectively in mature citrus fruit when applied to the canopy, with no phytotoxicity at higher temperatures commonly found during the harvest season . This suggests that environmental factors such as temperature and the maturity of the fruit can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
The synthesis of 5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole typically involves the following steps:
Formation of 3-methyl-4-nitro-1H-pyrazole: This intermediate is prepared by reacting 3-methylpyrazole with sodium nitrite under suitable conditions.
Cyclohexylation: Finally, the chlorinated intermediate is reacted with cyclohexylamine to introduce the cyclohexyl group, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and oxidizing agents like potassium permanganate. The major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
5-Chloro-3-methyl-4-nitro-1H-pyrazole: This compound lacks the cyclohexyl group, which may affect its chemical reactivity and biological activity.
3-Chloro-1H-pyrazole: This compound has a simpler structure with only a chlorine atom and a pyrazole ring, making it less versatile in chemical reactions.
The presence of the cyclohexyl group in this compound enhances its chemical reactivity and potential biological activities, making it a unique compound for various applications.
Eigenschaften
IUPAC Name |
5-chloro-1-cyclohexyl-3-methyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTALWUOTFLRZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)
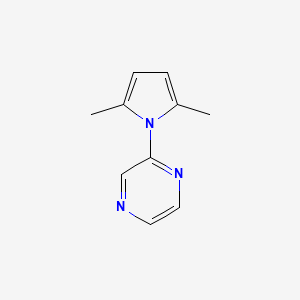
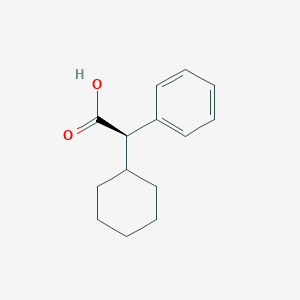
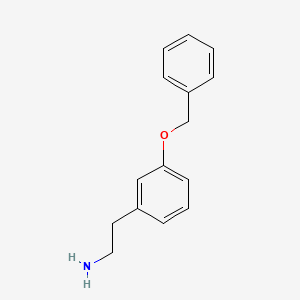
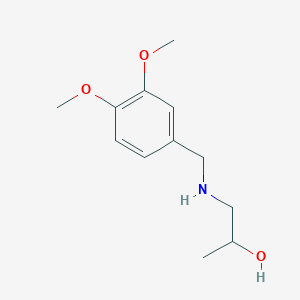
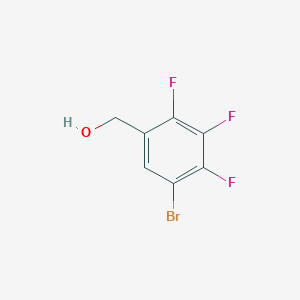
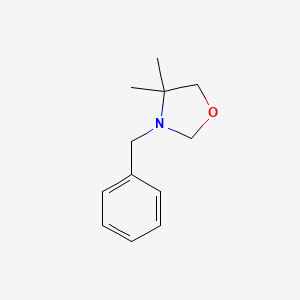
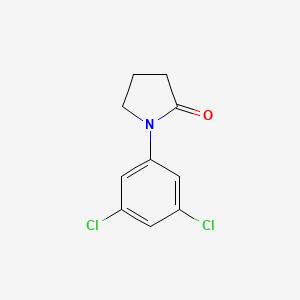
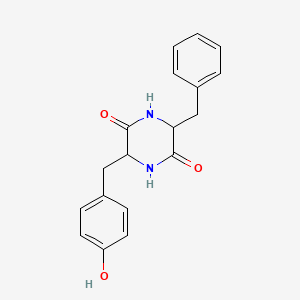
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)
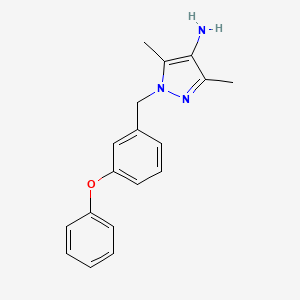
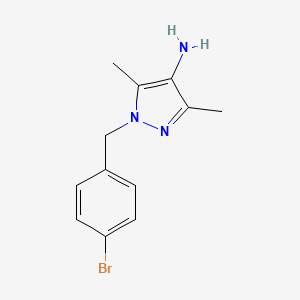
![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)
![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)
